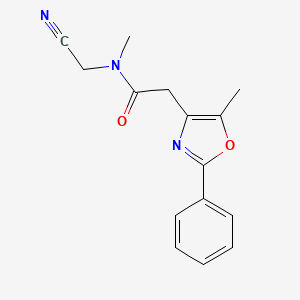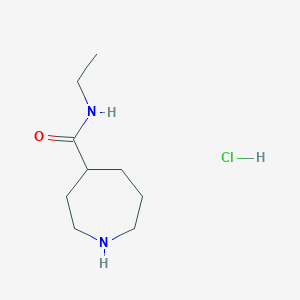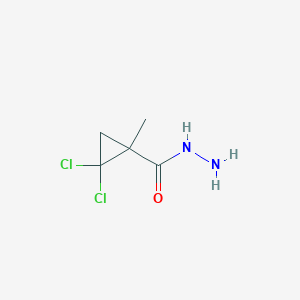
2-Methoxy-3-methoxycarbonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methoxycarbonylbenzoic acid is a chemical compound with the molecular formula C₁₀H₁₀O₅ . It is also known by its IUPAC name: 2-methoxy-3-(methoxycarbonyl)benzoic acid . The compound appears as a white powder and has a melting point range of 101-102°C . Its molecular weight is approximately 210.19 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Vibrational and Surface-Enhanced Raman Spectroscopy
The study of vanillic acid, a molecule similar in structure to 2-Methoxy-3-methoxycarbonylbenzoic acid, highlighted its importance in winemaking through the analysis of vibrational and Raman spectra. This research has paved the way for analytical applications, including the detection of vanillic acid at picomole concentrations using surface-enhanced Raman scattering (SERS) in silver colloidal solutions (Clavijo, Menendez, & Aroca, 2008).
Controlled Release of Flavor Molecules
Another significant application involves the encapsulation of flavor molecules, such as vanillic acid, into layered double hydroxide (LDH) to produce nanohybrids for controlled release in food products. This encapsulation technique offers a systematic approach to modify the release kinetics of flavor compounds, demonstrating the potential of this compound derivatives in enhancing food flavor and preservation (Hong, Oh, & Choy, 2008).
Synthesis of Chemical Compounds
The research also extends to the synthesis of complex chemical structures, such as 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, through a series of reactions starting from methoxy-nitrobenzaldehyde. This process demonstrates the utility of methoxybenzoic acid derivatives in the synthesis of compounds with potential antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).
Methodological Advances in Organic Synthesis
Methodological advancements in organic synthesis have been achieved through directed ortho-metalation of unprotected benzoic acids. This technique facilitates the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, showcasing the potential of this compound in creating useful chemical building blocks for further synthetic applications (Nguyen, Castanet, & Mortier, 2006).
Anticancer and Antiangiogenic Activity
Moreover, the synthesis and evaluation of 3-arylaminobenzofuran derivatives, incorporating a 2-methoxy/ethoxycarbonyl group, have shown promising anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, indicating the relevance of this compound derivatives in the development of new anticancer drugs (Romagnoli et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-3-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-6(9(11)12)4-3-5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNYCTZEXROAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)








![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)
